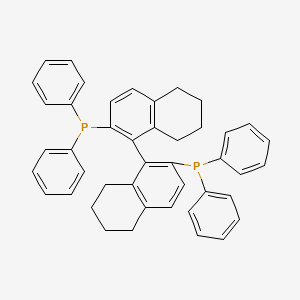

(S)-H8-BINAP

Description

The exact mass of the compound [1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-12,19-26,29-32H,13-18,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSOKCGDSQQISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61724-04-7, 139139-86-9 | |

| Record name | C.I. Acid Brown 21 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 139139-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-H8-BINAP: A Comprehensive Technical Guide to Synthesis and Characterization

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-H8-BINAP ((S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl) has emerged as a privileged chiral ligand in asymmetric catalysis, often demonstrating superior performance compared to its parent compound, (S)-BINAP. Its unique structural features, arising from the hydrogenated binaphthyl backbone, impart distinct electronic and steric properties that translate into enhanced enantioselectivity and catalytic activity in a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of efficient and selective asymmetric synthesis.

Introduction: The Significance of this compound in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in this endeavor, enabling the asymmetric synthesis of complex molecules with high stereocontrol. (S)-BINAP, a C2-symmetric atropisomeric bisphosphine ligand, has been a workhorse in the field for decades.[1][2] However, the drive for continuous improvement has led to the development of modified BINAP ligands with enhanced catalytic properties.

This compound is one such evolution, featuring a partially hydrogenated binaphthyl skeleton. This structural modification results in a larger dihedral angle between the two naphthyl rings compared to BINAP. This increased steric bulk can lead to more effective chiral recognition and, consequently, higher enantioselectivity in catalytic reactions. Notably, ruthenium complexes of H8-BINAP have shown exceptional efficacy in the asymmetric hydrogenation of various substrates, including α,β-unsaturated carboxylic acids, where they often outperform their BINAP counterparts.

This guide will provide a detailed roadmap for the reliable synthesis and rigorous characterization of this compound, ensuring that researchers can confidently prepare and utilize this powerful tool in their synthetic endeavors.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the readily available chiral precursor, (S)-BINOL. The overall synthetic strategy involves the hydrogenation of the binaphthyl core followed by the introduction of the diphenylphosphino groups.

Step 1: Synthesis of (S)-5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol ((S)-H8-BINOL)

The foundational step in the synthesis of this compound is the selective hydrogenation of the less sterically hindered rings of (S)-BINOL. This transformation preserves the axial chirality of the molecule while introducing the octahydro feature.

Experimental Protocol:

-

Materials:

-

(S)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Glacial Acetic Acid

-

Platinum(IV) oxide (PtO₂)

-

Methanol

-

Water

-

High-pressure autoclave

-

-

Procedure:

-

In a high-pressure autoclave, dissolve (S)-BINOL in glacial acetic acid.

-

Carefully add a catalytic amount of Platinum(IV) oxide to the solution.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to an initial pressure of 100 atm.

-

Heat the reaction mixture to 60°C and maintain vigorous stirring for 24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid, yielding crude (S)-H8-BINOL.

-

Purify the crude product by recrystallization from a hot mixture of methanol and water to afford pure (S)-H8-BINOL as a white, crystalline solid.[3][4]

-

Causality Behind Experimental Choices:

-

Catalyst: Platinum(IV) oxide is a highly effective catalyst for the hydrogenation of aromatic rings.

-

Solvent: Glacial acetic acid provides a suitable medium for the reaction and helps to maintain the catalyst's activity.

-

Pressure and Temperature: High hydrogen pressure and elevated temperature are necessary to drive the hydrogenation of the aromatic rings. The conditions are optimized to achieve complete conversion while minimizing side reactions.

-

Recrystallization: This purification technique is crucial for obtaining high-purity (S)-H8-BINOL, which is essential for the success of the subsequent steps.

Caption: Synthesis of (S)-H8-BINOL from (S)-BINOL.

Step 2: Synthesis of this compound from (S)-H8-BINOL

The conversion of (S)-H8-BINOL to this compound is achieved through a two-step sequence involving the formation of a bistriflate intermediate, followed by a nickel-catalyzed phosphination.

Experimental Protocol:

-

Materials:

-

(S)-H8-BINOL

-

Dry Dichloromethane (CH₂Cl₂)

-

Dry Pyridine

-

Triflic Anhydride (Tf₂O)

-

Hexane

-

Silica Gel

-

-

Procedure:

-

In an oven-dried, single-necked flask equipped with a magnetic stir bar, dissolve (S)-H8-BINOL in dry dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add dry pyridine, followed by the dropwise addition of triflic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add hexane to the reaction mixture and filter through a pad of silica gel.

-

Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane.

-

Concentrate the filtrate under reduced pressure to provide the bistriflate of (S)-H8-BINOL as a white solid.[5]

-

Causality Behind Experimental Choices:

-

Triflic Anhydride: This powerful electrophile readily reacts with the hydroxyl groups of (S)-H8-BINOL to form the highly reactive triflate leaving groups.

-

Pyridine: Acts as a base to neutralize the triflic acid byproduct, preventing side reactions.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the triflic anhydride and the triflate product.

Experimental Protocol:

-

Materials:

-

Bistriflate of (S)-H8-BINOL

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

Anhydrous Dimethylformamide (DMF)

-

Diphenylphosphine (Ph₂PH)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Methanol

-

-

Procedure:

-

In an oven-dried, single-necked flask, charge with NiCl₂(dppe).

-

Purge the flask with nitrogen and add anhydrous DMF, followed by diphenylphosphine at room temperature.

-

Heat the resulting solution to 100°C for 30 minutes.

-

Add a solution of the bistriflate of (S)-H8-BINOL and DABCO in anhydrous DMF.

-

Continue heating at 100°C until the starting material is consumed (monitor by TLC or HPLC).

-

Cool the reaction mixture and add methanol to precipitate the product.

-

Filter the solid, wash with methanol, and dry under vacuum to yield this compound.[5]

-

Causality Behind Experimental Choices:

-

Nickel Catalyst: NiCl₂(dppe) is an effective catalyst for the cross-coupling reaction between the triflate and diphenylphosphine.

-

DABCO: Acts as a base and may also play a role in the catalytic cycle.

-

Anhydrous and Inert Conditions: Diphenylphosphine is air-sensitive and can be oxidized. The reaction must be carried out under an inert atmosphere to prevent the formation of phosphine oxide byproducts.

Caption: Synthesis of this compound from (S)-H8-BINOL.

Characterization of this compound: A Self-Validating System

Rigorous characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the quality of the ligand.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄₄H₄₀P₂ |

| Molecular Weight | 630.74 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 139139-93-8 |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ³¹P NMR are critical for confirming the structure and purity.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is complex due to the presence of numerous aromatic and aliphatic protons. Key features to look for include the signals corresponding to the phenyl protons on the phosphorus atoms and the protons of the octahydro-binaphthyl backbone. The integration of these signals should be consistent with the molecular formula. A representative ¹H NMR spectrum can be found in the literature.[6]

-

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds. A single peak in the ³¹P{¹H} NMR spectrum is expected for this compound, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of a triarylphosphine. It is also a sensitive technique for detecting the presence of any phosphine oxide impurities, which would appear as a separate peak at a different chemical shift.

Expected ³¹P NMR Data:

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | ~ -15 to -20 |

| (S)-H8-BINAPO (mono-oxide) | CDCl₃ | ~ 25 to 30 |

Note: The exact chemical shift may vary slightly depending on the solvent and concentration.

Chromatographic Characterization

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of this compound. A validated chiral HPLC method is crucial to ensure that no racemization has occurred during the synthesis.

Experimental Protocol for Chiral HPLC Method Development:

-

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak or Lux series)

-

-

Method Development Strategy:

-

Column Screening: Screen a variety of chiral columns with different stationary phases to identify a column that provides baseline separation of the (R)- and (S)-enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol) to achieve optimal resolution and retention times.

-

Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.

-

Detection: Set the UV detector to a wavelength where this compound has strong absorbance (e.g., ~254 nm).

-

-

Data Analysis:

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

-

A Self-Validating System: The combination of NMR spectroscopy and chiral HPLC provides a robust, self-validating system. NMR confirms the chemical structure and purity, while chiral HPLC verifies the enantiomeric integrity.

Caption: Characterization workflow for this compound.

Conclusion

This compound is a valuable and often superior alternative to (S)-BINAP in asymmetric catalysis. This guide has provided a detailed and practical framework for its synthesis and characterization, grounded in established scientific principles. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare high-quality this compound and unlock its full potential in the development of innovative and efficient asymmetric transformations. The rigorous characterization methods described herein form a self-validating system, ensuring the integrity of the ligand and the reliability of the subsequent catalytic results.

References

- 1. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Direct Interconversion of BINOL and H8-BINOL-Based Chiral Brønsted Acids Using Single-Step Red/Ox Manipulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

(S)-H8-BINAP: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

In the landscape of asymmetric catalysis, the pursuit of ligands that offer superior enantioselectivity, broader substrate scope, and enhanced catalytic activity is a perpetual endeavor. (S)-H8-BINAP, the octahydro derivative of the renowned (S)-BINAP, has emerged as a pivotal chiral diphosphine ligand, particularly demonstrating exceptional efficacy in the asymmetric hydrogenation of challenging substrates. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its catalytic applications, and detailed experimental protocols, designed to empower researchers, scientists, and drug development professionals in harnessing its full potential.

Introduction: The Evolution from a Privileged Ligand

The foundation of this compound lies in its predecessor, (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a Nobel Prize-winning ligand that revolutionized asymmetric synthesis.[1] The axial chirality arising from restricted rotation about the C1-C1' bond of the binaphthyl scaffold creates a well-defined chiral environment around a metal center.[2] The development of this compound, where the four peripheral aromatic rings of the binaphthyl core are hydrogenated, was a strategic modification aimed at fine-tuning the ligand's electronic and steric properties.[3] This seemingly subtle change has profound implications for its catalytic performance, most notably in enhancing enantioselectivity in the hydrogenation of certain unsaturated carboxylic acids.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a ligand is paramount for its effective handling, storage, and application in catalytic systems.

Physical Properties

This compound is typically an off-white to white powder or crystalline solid.[6] Its key physical properties are summarized in the table below, with a comparison to its parent compound, (S)-BINAP, to highlight the impact of hydrogenation.

| Property | This compound | (S)-BINAP |

| Molecular Formula | C44H40P2 | C44H32P2 |

| Molecular Weight | 630.74 g/mol [6][7] | 622.67 g/mol [2] |

| Melting Point | 207-208 °C | 238-240 °C[2] |

| Appearance | Off-white powder[6] | Colorless solid[2] |

| Optical Rotation | [α]20/D -69.1° (c=0.5165, Toluene) | [α]20/D -222° (c=0.5, Benzene)[2] |

Solubility: While quantitative solubility data is not extensively published, this compound is generally soluble in common organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM). Its solubility is a critical factor in designing homogeneous catalytic reactions.

Spectral Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by the absence of aromatic proton signals from the hydrogenated rings of the binaphthyl core, which are present in the spectrum of (S)-BINAP. Instead, aliphatic proton signals corresponding to the octahydro-binaphthyl backbone will be observed.

-

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphine ligands and their metal complexes. For this compound, a single resonance is expected, indicative of the C2-symmetric nature of the molecule. The chemical shift provides information about the electronic environment of the phosphorus atoms.

Chemical Properties and Catalytic Applications

The utility of this compound is most prominently demonstrated in asymmetric catalysis, where it serves as a chiral ligand for various transition metals, including ruthenium, rhodium, and palladium.

Enhanced Enantioselectivity in Asymmetric Hydrogenation

The primary advantage of this compound over (S)-BINAP lies in its ability to induce higher enantioselectivities in the hydrogenation of specific substrates, particularly α,β-unsaturated carboxylic acids. For instance, in the ruthenium-catalyzed asymmetric hydrogenation of tiglic acid to (S)-2-methylbutanoic acid, the use of this compound results in a significantly higher enantiomeric excess (ee) compared to (S)-BINAP (97% ee vs. 83% ee).[5] This enhancement is attributed to the increased flexibility and modified steric and electronic properties of the H8-BINAP ligand, which allows for a more effective chiral discrimination in the transition state of the catalytic cycle.[8]

Experimental Protocols

To facilitate the practical application of this compound, this section provides detailed, step-by-step methodologies for a key experiment.

Asymmetric Hydrogenation of Tiglic Acid using a Ru-(S)-H8-BINAP Catalyst

This protocol describes the preparation of a Ru(OAc)2[this compound] catalyst and its use in the asymmetric hydrogenation of tiglic acid.

Materials:

-

Ru(cod)Cl2

-

This compound

-

Sodium Acetate (NaOAc)

-

Tiglic Acid

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

-

Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

Step 1: In-situ Preparation of the Ru(OAc)2[this compound] Catalyst

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ru(cod)Cl2 (1 equivalent) and this compound (1.1 equivalents).

-

Add degassed toluene and stir the mixture at room temperature for 2-4 hours.

-

Add sodium acetate (4 equivalents) and degassed methanol.

-

Heat the mixture to reflux for 12 hours.

-

Cool the mixture to room temperature. The resulting solution contains the active catalyst and can be used directly or the catalyst can be isolated by removing the solvent under vacuum.

Step 2: Asymmetric Hydrogenation

-

In a glass liner for the autoclave, dissolve tiglic acid (1 part by weight) in degassed methanol.

-

Add the Ru(OAc)2[this compound] catalyst solution (typically at a substrate-to-catalyst ratio of 200:1).

-

Place the liner inside the autoclave. Seal the reactor.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).[5]

-

Stir the reaction mixture at a controlled temperature (e.g., 20-30°C) until the hydrogen uptake ceases.[5]

-

Carefully vent the autoclave and purge with an inert gas.

Step 3: Work-up and Product Isolation

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The residue can be purified by standard methods, such as distillation or chromatography, to yield (S)-2-methylbutanoic acid.

Diagram: Experimental Workflow for Asymmetric Hydrogenation

Caption: Workflow for the asymmetric hydrogenation of tiglic acid.

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of the resulting (S)-2-methylbutanoic acid can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Method:

-

Derivatization (optional but often necessary for carboxylic acids): Convert the carboxylic acid to an amide or ester with a chiral or UV-active reagent to improve separation and detection. For example, react the product with a chiral amine like (S)-(-)-α-methylbenzylamine in the presence of a coupling agent like DCC.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series), is typically used.[9]

-

Mobile Phase: A mixture of n-hexane and a polar modifier like 2-propanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA), is commonly employed. A typical mobile phase could be n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v).[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

-

-

Analysis: Inject the derivatized or underivatized sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

The Causality Behind the H8 Modification: A Deeper Insight

The superior performance of H8-BINAP in certain reactions is not serendipitous but a result of well-understood structure-activity relationships. The hydrogenation of the four phenyl rings in the binaphthyl core leads to:

-

Increased Electron Donation: The sp³-hybridized carbons in the hydrogenated rings are more electron-donating than the sp²-hybridized carbons of the aromatic rings in BINAP. This increases the electron density on the phosphorus atoms, which in turn affects the electronic properties of the metal center in the catalyst complex.

-

Greater Flexibility and a Modified Chiral Pocket: The saturated rings are more flexible than the rigid aromatic rings. This increased conformational flexibility allows the ligand to adopt a more optimal geometry in the transition state of the catalytic reaction, leading to better substrate recognition and higher enantioselectivity.[8] The steric bulk is also redistributed, creating a different and often more effective chiral pocket around the metal center.

Diagram: Comparison of (S)-BINAP and this compound Structures

Caption: Structural difference between (S)-BINAP and this compound.

Conclusion and Future Outlook

This compound represents a significant advancement in the design of chiral ligands for asymmetric catalysis. Its enhanced performance, particularly in the ruthenium-catalyzed hydrogenation of unsaturated carboxylic acids, underscores the power of ligand modification to achieve superior catalytic outcomes. The detailed understanding of its physical and chemical properties, coupled with robust experimental protocols, provides a solid foundation for its application in both academic research and industrial drug development. As the demand for enantiomerically pure compounds continues to grow, ligands like this compound will undoubtedly play an increasingly crucial role in enabling efficient and selective chemical transformations. Further research into the application of this compound in other catalytic reactions and the development of next-generation derivatives will continue to push the boundaries of asymmetric synthesis.

References

- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 2. BINAP - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. assets.takasago.com [assets.takasago.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. This compound technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

(S)-H8-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis

In the landscape of asymmetric synthesis, the pursuit of catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity is paramount. Among the privileged chiral ligands that have shaped modern catalysis, (S)-H8-BINAP, the octahydro derivative of the venerable BINAP ligand, has emerged as a powerhouse, particularly in the realm of asymmetric hydrogenation. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its cutting-edge applications and the mechanistic intricacies that govern its remarkable catalytic prowess. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this exceptional ligand in their synthetic endeavors.

Core Characteristics of this compound

This compound, systematically named (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a chiral diphosphine ligand that possesses axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone.[1][2] The partial hydrogenation of the naphthalene rings, as compared to its parent compound BINAP, imparts a more rigid and defined chiral pocket around the metal center it coordinates. This structural modification is a key determinant of its enhanced catalytic performance in many reactions.

Molecular Structure and Physicochemical Properties

The unique three-dimensional architecture of this compound is central to its function. The C2-symmetric framework ensures the generation of a well-defined chiral environment when complexed with a transition metal.

Molecular Structure:

Caption: Ball-and-stick model of the this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 139139-93-8 | [1][2] |

| Molecular Formula | C₄₄H₄₀P₂ | [1][2] |

| Molecular Weight | 630.74 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | |

| Synonyms | (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, [(1S)-5,5′,6,6′,7,7′,8,8′-octahydro-[1,1′-binaphthalene]-2,2′-diyl]bis[diphenylphosphine] | [1][2] |

Synthesis of this compound: A Step-by-Step Protocol

The enantioselective synthesis of this compound is a critical process that ensures the high optical purity required for its applications in asymmetric catalysis. The most common and efficient route starts from the readily available and optically pure (S)-BINOL ((S)-1,1'-bi-2-naphthol). The synthesis involves two key transformations: conversion of the hydroxyl groups to a suitable leaving group (typically triflate) and subsequent nickel-catalyzed phosphination. The partial hydrogenation of the naphthalene rings is the final step.

Synthetic Workflow

Caption: Synthetic pathway for this compound starting from (S)-BINOL.

Detailed Experimental Protocol

Part A: Synthesis of (S)-BINOL ditriflate

-

Reaction Setup: To a dried, argon-purged flask, add (S)-BINOL and dry dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: Slowly add pyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride. The causality behind the slow addition at low temperature is to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Part B: Synthesis of (S)-BINAP

-

Catalyst Preparation: In a separate argon-purged flask, dissolve NiCl₂(dppe) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.

-

Addition of Phosphine: Add diphenylphosphine to the catalyst mixture and heat to 100 °C. The pre-heating step is crucial for the formation of the active nickel(0) catalyst.

-

Coupling Reaction: Add a solution of (S)-BINOL ditriflate in DMF to the hot catalyst solution.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Isolation and Purification: Cool the reaction mixture and precipitate the product by adding methanol. The crude (S)-BINAP is collected by filtration and can be further purified by recrystallization.

Part C: Synthesis of this compound

-

Hydrogenation Setup: In a high-pressure autoclave, dissolve (S)-BINAP in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a ruthenium catalyst, for example, Ru/C.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 atm) and heat the reaction mixture. The elevated pressure and temperature are necessary to overcome the aromaticity of the naphthalene rings.

-

Reaction Completion and Isolation: After the reaction is complete (monitored by the cessation of hydrogen uptake or by analytical techniques), cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.

-

Final Purification: Concentrate the filtrate under reduced pressure to obtain crude this compound, which can be purified by recrystallization to yield the final product as a white solid.

Applications in Asymmetric Catalysis

This compound has proven to be a superior ligand to its parent, BINAP, in several catalytic asymmetric transformations, most notably in ruthenium-catalyzed hydrogenations. The increased flexibility and electron-donating ability of the phosphine groups in H8-BINAP are thought to contribute to its enhanced reactivity and enantioselectivity.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The flagship application of this compound is in the ruthenium-catalyzed asymmetric hydrogenation of various unsaturated substrates. Complexes of the type Ru(OAc)₂[this compound] are highly effective for the hydrogenation of α,β- and β,γ-unsaturated carboxylic acids, delivering the corresponding saturated products with excellent enantioselectivities.[1][3]

Table 2: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids with Ru(OAc)₂[this compound]

| Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Tiglic Acid | (S)-2-Methylbutanoic acid | >97% | [4][5] |

| (E)-2-Methyl-2-butenoic acid | (S)-2-Methylbutanoic acid | 97% | [1] |

| Naproxen precursor | (S)-Naproxen | >97% | [6] |

The superiority of the H8-BINAP-Ru(II) system over the BINAP-Ru(II) catalyst is particularly evident in the hydrogenation of sterically hindered substrates. For instance, in the hydrogenation of 2-methylcinnamic acid, the H8-BINAP-Ru(II) complex yields the product with a significantly higher enantiomeric excess compared to the BINAP-Ru(II) complex.[1]

Catalytic Cycle: A Monohydride Mechanism

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids catalyzed by Ru(OAc)₂[this compound] is proposed to proceed via a monohydride mechanism.[3][4]

Caption: Proposed catalytic cycle for the Ru/(S)-H8-BINAP-catalyzed asymmetric hydrogenation.

Step-by-Step Mechanistic Explanation:

-

Pre-catalyst Activation: The Ru(II) pre-catalyst, Ru(OAc)₂[this compound], reacts with molecular hydrogen to form a ruthenium monohydride species, which is the active catalyst.

-

Substrate Coordination: The unsaturated carboxylic acid coordinates to the ruthenium hydride complex.

-

Migratory Insertion: The olefinic double bond of the substrate inserts into the Ru-H bond. This step is stereodetermining, and the chiral environment created by the this compound ligand dictates the facial selectivity of the insertion.

-

Hydrogenolysis: The resulting ruthenium alkyl intermediate reacts with another molecule of hydrogen to release the saturated product and regenerate the active ruthenium hydride catalyst, thus closing the catalytic cycle.

Rhodium-Catalyzed Asymmetric Reactions

While less common than its ruthenium counterparts, rhodium complexes of H8-BINAP have shown promise in asymmetric catalysis. For instance, they have been employed in asymmetric [2+2+2] cycloadditions and hydroformylation reactions.[7][8][9] In hydroformylation, the electronic properties of the H8-BINAP ligand can influence the regioselectivity and enantioselectivity of the addition of a formyl group and a hydrogen atom across a double bond.

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes bearing the H8-BINAP ligand have been utilized in asymmetric Heck reactions and Suzuki-Miyaura cross-coupling reactions.[10][11] In the asymmetric Heck reaction, the chiral palladium catalyst directs the enantioselective formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. The unique steric and electronic properties of H8-BINAP can lead to high levels of enantiocontrol in these transformations.

Conclusion and Future Outlook

This compound has firmly established itself as a privileged ligand in the toolkit of the synthetic chemist. Its robust performance, particularly in ruthenium-catalyzed asymmetric hydrogenations, has enabled the efficient and highly enantioselective synthesis of a wide array of chiral molecules, including key intermediates for pharmaceuticals and fine chemicals. The enhanced catalytic activity and selectivity compared to its parent compound, BINAP, underscore the profound impact that subtle ligand modifications can have on catalytic outcomes.

Future research in this area will likely focus on expanding the application of this compound to a broader range of asymmetric transformations and on the development of novel, even more effective catalysts based on the H8-BINAP scaffold. The continued exploration of its mechanistic intricacies will undoubtedly pave the way for the rational design of next-generation catalysts with unparalleled efficiency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. (S)-Ru(OAc)2(H8-BINAP) | 374067-51-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-H8-BINAP = 94 139139-86-9 [sigmaaldrich.com]

- 8. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Asymmetric Catalysis: A Technical Guide to H8-BINAP Ligands

Foreword: Beyond BINAP, a Leap in Enantioselectivity

In the relentless pursuit of stereochemical control, the field of asymmetric catalysis has been profoundly shaped by the development of chiral ligands. Among these, the C₂-symmetric biaryl diphosphine, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), stands as a landmark achievement, unlocking pathways to a myriad of enantiomerically enriched molecules.[1] However, the ethos of scientific progress is one of perpetual refinement. This technical guide delves into the discovery, synthesis, and application of H8-BINAP, a ligand that emerged from the foundational work on BINAP to offer enhanced performance in critical catalytic transformations.

The partial hydrogenation of the binaphthyl backbone in H8-BINAP, yielding 5,5',6,6',7,7',8,8'-octahydro-BINAP, proved to be a pivotal modification. This seemingly subtle structural change imparts a greater conformational flexibility and modifies the electronic properties of the ligand, leading to superior enantioselectivity and reactivity in specific applications, most notably in the ruthenium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids.[2][3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of H8-BINAP, from its historical context to practical experimental protocols and mechanistic underpinnings.

The Genesis of H8-BINAP: A Historical Perspective

The story of H8-BINAP is intrinsically linked to the pioneering work on BINAP by Noyori and Takaya. While BINAP-ruthenium complexes demonstrated broad utility, researchers at Takasago International Corporation, including the late Hidemasa Takaya, sought to further optimize catalyst performance for specific substrate classes.[2] This endeavor led to the exploration of BINAP derivatives, culminating in the development of H8-BINAP.

The key finding, reported by Takaya and his team, was that Ru(II) complexes of H8-BINAP served as more effective catalysts for the asymmetric hydrogenation of α,β- and β,γ-unsaturated carboxylic acids than their parent BINAP counterparts.[3] This breakthrough was particularly significant for the synthesis of optically active carboxylic acids, which are vital building blocks in the pharmaceutical and agrochemical industries.[2] The enhanced performance of H8-BINAP established it as a valuable second-generation ligand, expanding the toolkit for asymmetric synthesis.

Synthesis and Characterization of H8-BINAP and its Ruthenium Complexes

The synthesis of enantiomerically pure H8-BINAP begins with the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The process involves two key stages: phosphinylation of the binaphthyl core and subsequent hydrogenation of the aromatic rings.

Synthesis of (S)-H8-BINAP

A related, well-documented procedure is the synthesis of H8-BINOL from BINOL, which provides a strong foundation for the synthesis of H8-BINAP.

Experimental Protocol: Synthesis of (S)-H8-BINOL from (S)-BINOL[4]

This procedure illustrates the partial hydrogenation of the binaphthyl core, a key step in obtaining the H8-BINAP scaffold.

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve (S)-BINOL in an appropriate solvent such as ethanol.

-

Catalyst Addition: Add a palladium or platinum-based catalyst (e.g., Pd/C).

-

Hydrogenation: Subject the mixture to hydrogen gas under pressure and heat. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) to ensure the desired degree of hydrogenation.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by crystallization to yield (S)-H8-BINOL.

Preparation of Ru(OAc)₂[this compound]

The active catalysts for asymmetric hydrogenation are typically ruthenium(II) complexes of H8-BINAP. A common and effective precatalyst is Ru(OAc)₂[this compound].

Experimental Protocol: Synthesis of Ru(OAc)₂[(R)-BINAP] (Adaptable for H8-BINAP)[5]

This protocol for the BINAP analogue can be adapted for H8-BINAP by substituting (R)-BINAP with (R)-H8-BINAP.

-

Complex Formation: A dry Schlenk tube is charged with [RuCl₂(benzene)]₂ dimer and (R)-H8-BINAP under an argon atmosphere. Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is heated to form a clear reddish-brown solution.

-

Ligand Exchange: In a separate Schlenk tube, a degassed solution of sodium acetate in methanol is prepared. This solution is transferred to the solution of the BINAP-Ru(II) complex.

-

Extraction and Isolation: The product is extracted into toluene, and the organic layers are washed with water. The solvent is removed under vacuum to yield the crude Ru(OCOCH₃)₂[(R)-H8-BINAP].

-

Purification: The crude product can be purified by crystallization from a toluene/hexane mixture.

Superior Performance in Asymmetric Hydrogenation

The primary advantage of H8-BINAP over BINAP lies in its enhanced enantioselectivity and reactivity in the ruthenium-catalyzed hydrogenation of certain unsaturated carboxylic acids.

Comparative Performance Data

The following table summarizes the comparative performance of Ru(II) complexes of this compound and (S)-BINAP in the asymmetric hydrogenation of representative α,β-unsaturated carboxylic acids.

| Substrate | Catalyst | Enantiomeric Excess (% ee) | Reference |

| Tiglic Acid | Ru(OAc)₂[this compound] | 97 | [2] |

| Ru(OAc)₂[(S)-BINAP] | 83 | [4] | |

| (E)-2-Methyl-2-butenoic acid | Ru(OAc)₂[this compound] | 95-97 | [5] |

| 2-Methylcinnamic Acid | Ru(OAc)₂[this compound] | 89 | [5] |

| Ru(OAc)₂[(S)-BINAP] | 30 | [5] | |

| (S)-Ibuprofen Precursor | Ru(OAc)₂[this compound] | up to 97 | [5][6] |

Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid

This protocol provides a representative example of the application of the H8-BINAP-Ru(II) catalyst.

-

Catalyst Preparation: The Ru(OAc)₂[this compound] catalyst is prepared as described in section 2.2.

-

Reaction Setup: In a high-pressure autoclave, a solution of tiglic acid in a suitable solvent (e.g., methanol) is prepared. The catalyst is added under an inert atmosphere.

-

Hydrogenation: The autoclave is pressurized with hydrogen gas to the desired pressure and the reaction mixture is stirred at a specific temperature until the reaction is complete.

-

Analysis: The conversion and enantiomeric excess of the product, (S)-2-methylbutanoic acid, are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

Mechanistic Insights: The H8-BINAP Advantage

The superior performance of H8-BINAP can be attributed to its distinct structural and electronic properties compared to BINAP. The partial hydrogenation of the naphthyl rings introduces greater conformational flexibility.[2] This allows the ligand to adopt a more favorable geometry in the transition state of the catalytic cycle, leading to enhanced enantiomeric discrimination.

It is proposed that the dihedral angle in the transition state of reactions catalyzed by H8-BINOL (a proxy for H8-BINAP) is lower than that of BINOL.[2][5] This geometric difference is a key factor in achieving higher enantioselectivity.

Caption: Simplified catalytic cycle for Ru-H8-BINAP catalyzed hydrogenation.

Industrial Applications: The Case of (S)-Ibuprofen

The practical utility of H8-BINAP is highlighted by its application in the synthesis of enantiomerically pure pharmaceuticals. A notable example is the synthesis of (S)-Ibuprofen, the active enantiomer of the widely used non-steroidal anti-inflammatory drug (NSAID). The asymmetric hydrogenation of an α-aryl acrylic acid precursor using a Ru(II)-H8-BINAP catalyst provides a highly efficient route to (S)-Ibuprofen with up to 97% enantiomeric excess.[5][6] This demonstrates the industrial relevance of H8-BINAP in producing single-enantiomer drugs with improved efficacy and reduced side effects.

The BHC Company developed a greener, three-step synthesis of ibuprofen which has become a benchmark in industrial chemical synthesis.[1] While the BHC process itself does not directly involve asymmetric hydrogenation, the demand for enantiopure (S)-ibuprofen has driven the development of catalytic methods where H8-BINAP plays a crucial role.

Caption: Synthetic pathway to (S)-Ibuprofen via H8-BINAP catalysis.

Conclusion and Future Outlook

H8-BINAP represents a significant advancement in the design of chiral ligands for asymmetric catalysis. Its development underscores the principle that subtle structural modifications can lead to substantial improvements in catalytic performance. The enhanced enantioselectivity and reactivity of H8-BINAP in the hydrogenation of unsaturated carboxylic acids have provided synthetic chemists with a powerful tool for the efficient production of valuable chiral building blocks.

As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, ligands like H8-BINAP will remain at the forefront of innovation. Future research will likely focus on expanding the substrate scope of H8-BINAP catalysts, developing more efficient and sustainable catalytic systems, and further elucidating the intricate mechanistic details that govern their remarkable stereoselectivity. The legacy of H8-BINAP is a testament to the power of rational ligand design in advancing the art and science of chemical synthesis.

References

A Senior Application Scientist's Guide to Theoretical and Computational Modeling of (S)-H8-BINAP in Asymmetric Catalysis

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral ligands are the architects of stereoselectivity, and among them, (S)-H8-BINAP has emerged as a superior catalyst component for a range of asymmetric transformations. Its partially hydrogenated backbone, compared to the parent BINAP ligand, imparts unique conformational flexibility and electronic properties that often translate to higher enantioselectivities.[1] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the function of this compound in asymmetric catalysis. We will dissect the rationale behind computational choices, present a validated workflow for modeling this compound-metal complexes, and demonstrate how this theoretical framework provides actionable insights for catalyst optimization and rational design.

The this compound Advantage: Beyond the Parent Ligand

The efficacy of a chiral ligand is dictated by the precise three-dimensional environment it creates around a metal center. While (S)-BINAP is a landmark ligand, its octahydro derivative, this compound, frequently delivers superior performance, particularly in ruthenium-catalyzed asymmetric hydrogenations of unsaturated carboxylic acids.[1]

The fundamental difference lies in the structure. The hydrogenation of the four peripheral aromatic rings in the binaphthyl skeleton introduces greater flexibility. This allows the ligand to adopt a more optimal conformation in the transition state of the catalytic cycle, enhancing facial discrimination of the prochiral substrate.[2] Computational studies on the related H8-BINOL ligand have shown that this flexibility leads to a more favorable dihedral angle in the transition state, which is a key factor in achieving excellent enantioselectivity.[3] This structural nuance is the primary motivation for employing rigorous computational modeling; it allows us to quantify these subtle, yet critical, stereochemical determinants.

The Computational Scientist's Toolkit: Modeling the this compound-Metal Complex

A successful computational study is not merely about applying a set of rules; it is about making informed choices that reflect the underlying chemistry of the system. Our objective is to build a model that is both computationally tractable and chemically accurate. Density Functional Theory (DFT) has become the workhorse for this purpose, offering a robust balance of accuracy and efficiency for transition metal complexes.[4][5]

A Validated DFT Protocol

The following table outlines a reliable protocol for DFT calculations on a typical Ru-(S)-H8-BINAP complex. The causality for each choice is explained to ensure a self-validating and transparent methodology.

| Parameter | Recommended Selection | Rationale & Justification |

| DFT Functional | PBE1PBE or B3LYP | These hybrid functionals have a proven track record for accurately describing the geometries and energetics of transition metal carbonyl and phosphine complexes.[6] They effectively balance the treatment of electron correlation and exchange, which is crucial for systems with d-electrons. |

| Basis Set (Ru) | LANL2DZ (ECP) | The Los Alamos National Laboratory 2 Double-Zeta (LANL2DZ) basis set employs an effective core potential (ECP) for the ruthenium atom. This approach replaces the core electrons with a potential, significantly reducing computational cost while accurately describing the valence electrons responsible for chemical bonding and catalysis.[7][8] |

| Basis Set (P, O, N, C, H) | 6-31G(d,p) | This Pople-style basis set provides a good description of main group elements. The inclusion of polarization functions (d on heavy atoms, p on hydrogens) is critical for accurately modeling the bonding in phosphine ligands and organic substrates, allowing for orbital shapes to deform appropriately upon bond formation.[9] |

| Solvent Model | Polarizable Continuum Model (PCM) | Most asymmetric hydrogenations are performed in solution. The PCM model approximates the solvent as a continuous dielectric medium, accounting for the bulk electrostatic effects of the solvent (e.g., methanol, ethanol) on the stability of charged or polar intermediates and transition states. This is crucial for obtaining realistic energy profiles. |

| Calculation Type | Geometry Optimization, Frequency Analysis, Transition State Search (e.g., QST2/3 or Berny) | A full geometry optimization is required to find the minimum energy structure of each intermediate. A subsequent frequency calculation is essential to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy). For transition states, a search algorithm is used to locate the first-order saddle point, which is confirmed by a single imaginary frequency corresponding to the reaction coordinate.[5] |

A General Computational Workflow

The process of modeling a catalytic reaction is iterative and systematic. It begins with building the catalyst and substrate and culminates in a complete energy profile of the reaction pathway. This workflow ensures that each step is validated before proceeding to the next, building a trustworthy and robust model.

Caption: A validated workflow for the computational modeling of an this compound catalyzed reaction.

Case Study: Asymmetric Hydrogenation with a Ru-(S)-H8-BINAP Complex

Let's apply our methodology to a common application: the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid. The active catalyst is typically a ruthenium hydride species, formed in situ from a precatalyst like Ru(OAc)₂(H₈-BINAP) under H₂ pressure.[10]

The Catalytic Cycle and the Origin of Enantioselectivity

The catalytic cycle involves several key steps, but the origin of stereoselectivity lies in the diastereomeric transition states leading to the two possible product enantiomers. The hydrogen transfer from the ruthenium hydride to the substrate is often the chirality-determining step.[4]

Caption: A simplified catalytic cycle for Ru-(S)-H8-BINAP catalyzed asymmetric hydrogenation.

The substrate can coordinate to the chiral ruthenium center via its Re or Si face. This leads to two competing pathways. The steric and electronic interactions between the substrate and the phenyl groups of the H8-BINAP ligand create a significant energy difference (ΔΔG‡) between the two transition states (TS-Re and TS-Si).

For example, in the favored transition state, the larger substituent on the substrate will orient itself to minimize steric clash with the phosphine's phenyl groups, fitting into a less hindered quadrant of the chiral pocket. The disfavored transition state will involve a significant steric penalty. It is this computationally quantifiable energy difference that dictates the enantiomeric excess (%ee) of the final product.

From Free Energy to Enantiomeric Excess

The predicted enantiomeric excess can be calculated directly from the difference in the Gibbs free energies of the two diastereomeric transition states (ΔΔG‡ = ΔG‡unfavored - ΔG‡favored) using the following relationship derived from transition state theory:

%ee = [ (e(-ΔΔG‡/RT) - 1) / (e(-ΔΔG‡/RT) + 1) ] * 100

Where R is the gas constant and T is the temperature in Kelvin. An accurate prediction of %ee that matches experimental results is the ultimate validation of the computational model.[11]

Experimental Protocol: Validation of the Computational Model

Theoretical predictions must be anchored in empirical reality. The trustworthiness of a computational model is established by its ability to reproduce and predict experimental outcomes.

Step-by-Step Protocol for a Trial Asymmetric Hydrogenation

-

Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Ru(OAc)₂(this compound) (1 mol%) in degassed methanol (0.1 M).

-

Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add the prochiral substrate (e.g., tiglic acid).

-

Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction at a controlled temperature (e.g., 25°C) for the specified time (e.g., 12 hours).

-

Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.

-

Purification: Purify the product via column chromatography to isolate the chiral carboxylic acid.

-

Enantiomeric Excess Determination: Dissolve the purified product in a suitable solvent. Analyze by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H) to separate the two enantiomers and determine the %ee.

-

Model Refinement: Compare the experimental %ee with the computationally predicted value. A strong correlation validates the model.[12] Discrepancies can guide the refinement of the computational protocol, for instance, by exploring different substrate coordination modes or solvent effects.[11]

Conclusion: A Synergy of Theory and Experiment

Computational modeling of this compound is an indispensable tool for the modern chemist. It provides a molecular-level understanding of the subtle forces that govern stereoselectivity, transforming catalyst development from an empirical art to a predictive science. By employing validated DFT protocols, we can dissect catalytic cycles, quantify the energetic factors that control enantioselectivity, and rationally design the next generation of superior asymmetric catalysts. The iterative process of prediction and experimental validation represents the most powerful paradigm for accelerating discovery in the field of asymmetric synthesis.[11]

References

- 1. assets.takasago.com [assets.takasago.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Density functional theory/time-dependent DFT studies on the structures, trend in DNA-binding affinities, and spectral properties of complexes [Ru(bpy)2(p-R-pip)]2+ (R = -OH, -CH3, -H, -NO2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. Harnessing Computational Methods in Asymmetric Synthesis – Chiralpedia [chiralpedia.com]

- 12. pnas.org [pnas.org]

An In-depth Technical Guide to the Safe Handling of (S)-H8-BINAP Powder for Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Safety and Scientific Integrity

In the pursuit of novel therapeutics and catalytic processes, the chiral phosphine ligand (S)-H8-BINAP, or (S)-(-)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, stands as a cornerstone of modern asymmetric synthesis.[1][2] Its efficacy in inducing high enantioselectivity is well-documented. However, the very reactivity that makes it a valuable tool in the laboratory also necessitates a profound respect for its handling requirements. This guide is crafted not as a mere checklist, but as a comprehensive framework for the safe and effective utilization of this compound powder. Our objective is to instill a culture of safety grounded in a deep understanding of the material's properties, thereby ensuring both the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an air-sensitive phosphine ligand.[3] While not classified as pyrophoric, its fine powder form can be combustible and may react with atmospheric oxygen over time, leading to degradation and the formation of phosphine oxides.[4] The primary hazards associated with this compound powder include:

-

Combustibility: As a solid powder, it is classified as a combustible solid.[5]

-

Irritation: It is known to cause skin and serious eye irritation.

-

Air Sensitivity: Prolonged exposure to air can lead to oxidation, compromising its catalytic activity.[3][6]

A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken. This assessment must consider the quantities being used, the specific manipulations involved, and the potential for interaction with other reagents.

Key Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₄₄H₄₀P₂ | [5] |

| Molecular Weight | 630.74 g/mol | [5] |

| Appearance | Off-white powder | [7] |

| Melting Point | 207-208°C | [7] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [7][8] |

| Solubility | Soluble in toluene and other organic solvents. | [8] |

| Hazard Classifications | Skin Irritant Category 2, Eye Irritant Category 2A |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for air-sensitive materials is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All manipulations of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox.[4][9]

-

Fume Hood: For general weighing and preparation of solutions, a fume hood with good airflow is essential to minimize inhalation exposure.[9] The sash should be kept at the lowest practical height.[10]

-

Glovebox: For procedures requiring a strictly inert atmosphere to prevent compound degradation, a glovebox is the preferred engineering control.[3][11] The glovebox should be maintained under a positive pressure of an inert gas such as nitrogen or argon.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder:

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or safety goggles are required.[4] If there is a splash hazard, a face shield should also be worn.[10]

-

Hand Protection: Wear nitrile gloves. Given that the powder is an irritant, inspect gloves for any signs of damage before use. For extensive handling, consider double-gloving.

-

Protective Clothing: A flame-resistant lab coat must be worn. Ensure the lab coat is fully buttoned.

-

Respiratory Protection: If there is a risk of generating significant dust, or if working outside of a fume hood is unavoidable, a respirator with a particulate filter may be necessary.[12] Consult with your institution's environmental health and safety (EHS) department for proper respirator selection and fit-testing.

Caption: Decision workflow for selecting appropriate PPE.

Handling and Storage Protocols: Maintaining Compound Integrity

Proper handling and storage are critical to preserving the quality of this compound and ensuring the safety of laboratory personnel.

Storage

This compound powder should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[7][8] The recommended storage temperature is between 2-8°C in a refrigerator rated for flammable material storage.[4][7] Store away from oxidizing agents and sources of ignition.[4][9]

Weighing and Transferring the Powder

Due to its air sensitivity and potential for creating airborne dust, weighing and transferring this compound powder requires careful technique.

Protocol for Weighing and Transferring this compound Powder:

-

Preparation:

-

Ensure the fume hood or glovebox is clean and free of clutter.

-

Gather all necessary equipment: spatulas, weighing paper, and the reaction vessel.

-

Pre-dry all glassware to be used.[13]

-

-

Inert Atmosphere (Glovebox - Preferred Method):

-

Transfer the sealed container of this compound into the glovebox antechamber.

-

Purge the antechamber with inert gas before bringing the container into the main chamber.

-

Carefully open the container and weigh the desired amount of powder onto weighing paper.

-

Transfer the powder to the reaction vessel.

-

Securely seal the original container and the reaction vessel before removing them from the glovebox.

-

-

Inert Atmosphere (Fume Hood with Schlenk Technique):

-

If a glovebox is not available, use a Schlenk line to maintain an inert atmosphere.[3]

-

Connect the reaction vessel to the Schlenk line and purge with an inert gas.

-

Briefly remove the stopper from the reaction vessel and quickly add the this compound powder against a positive flow of inert gas.

-

Immediately reseal the reaction vessel.

-

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Spills

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[4]

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent.

-

-

Major Spill (outside of a fume hood):

Fire

-

In case of a small fire involving this compound, use a Class D or Class B dry chemical fire extinguisher.[4]

-

Do not use water as it may react with certain phosphine compounds or spread the combustible powder.[12]

-

For any fire that cannot be immediately extinguished, evacuate the area and activate the fire alarm.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Caption: Emergency response workflow for incidents involving this compound.

Waste Disposal: Responsible Stewardship

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[9]

-

Collect all solid waste in a clearly labeled, sealed container.

-

Unused or excess this compound should not be disposed of down the drain.

-

Empty containers should be triple-rinsed with a suitable organic solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

The safe and effective use of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. This guide provides a robust framework, but it is the responsibility of every researcher, scientist, and professional to apply these principles diligently. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment and ensure the continued success of your scientific endeavors.

References

- 1. BINAP - Wikipedia [en.wikipedia.org]

- 2. BINAP/SEGPHOS® Ligands and Complexes [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. safety.charlotte.edu [safety.charlotte.edu]

- 5. This compound technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 139139-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (R)-H8-BINAP price,buy (R)-H8-BINAP - chemicalbook [chemicalbook.com]

- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 11. Safely handling air-sensitive products [cleanroomtechnology.com]

- 12. carlroth.com [carlroth.com]

- 13. pubs.acs.org [pubs.acs.org]

The Solubility Profile of (S)-H8-BINAP: A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-H8-BINAP, or (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral phosphine ligand pivotal to modern asymmetric catalysis. Its efficacy in synthesizing chiral molecules for pharmaceuticals, agrochemicals, and fine chemicals is well-documented.[1][2] However, a comprehensive understanding of its solubility in common organic solvents—a critical parameter for reaction optimization, catalyst preparation, and process scale-up—is often assumed rather than explicitly detailed. This in-depth technical guide addresses this knowledge gap by providing a thorough analysis of the factors governing the solubility of this compound, qualitative solubility expectations, and a robust experimental protocol for precise quantitative determination.

Introduction: The Significance of this compound in Catalysis

This compound is a derivative of the renowned BINAP ligand, featuring a partially hydrogenated binaphthyl backbone. This structural modification imparts unique stereoelectronic properties that can lead to superior enantioselectivity in various catalytic transformations, particularly asymmetric hydrogenations.[3] The success of these reactions is intrinsically linked to the ability to achieve a homogeneous catalytic system, which necessitates the complete dissolution of the ligand and its corresponding metal complex in the reaction medium. Poor solubility can lead to inconsistent reaction kinetics, catalyst deactivation, and challenges in purification. Therefore, a comprehensive understanding of the solubility of this compound is paramount for developing reliable and scalable synthetic protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound provides a framework for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄₄H₄₀P₂ | [4][5] |

| Molecular Weight | 630.74 g/mol | [4][5] |

| Appearance | Off-white powder | [4] |

| Melting Point | 207-208 °C | [4] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

The large, nonpolar structure of this compound, dominated by aromatic rings and a saturated carbocyclic framework, suggests a lipophilic character.[6][7] This inherent lipophilicity is the primary driver of its solubility in organic solvents.

Factors Influencing the Solubility of this compound

The dissolution of this compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules play a crucial role. The interplay of these forces dictates the extent to which the ligand will dissolve in a given solvent.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 139139-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

Introduction: The Structural and Chiral Nuances of (S)-H₈-BINAP

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-H₈-BINAP

For Researchers, Scientists, and Drug Development Professionals

(S)-H₈-BINAP, with the full chemical name (S)-(-)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a chiral diphosphine ligand of significant importance in the field of asymmetric catalysis.[1][2] A derivative of the renowned BINAP ligand, the "H₈" designation refers to the hydrogenation of the four aromatic double bonds on the outer rings of the binaphthyl core. This modification imparts distinct electronic and steric properties compared to its parent compound, influencing the efficacy and selectivity of catalytic transformations.[2]

The defining feature of (S)-H₈-BINAP is its axial chirality, a property known as atropisomerism.[3] Steric hindrance prevents free rotation around the C1-C1' bond connecting the two naphthyl ring systems, resulting in two stable, non-superimposable enantiomers, (R) and (S).[3] The C₂-symmetric framework of this ligand is crucial for creating a well-defined chiral environment around a metal center, enabling the stereoselective synthesis of valuable chiral molecules, a cornerstone of modern drug development.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity, structure, and purity of (S)-H₈-BINAP. We will delve into the causality behind experimental choices and the interpretation of the resulting data, providing a self-validating framework for its characterization.

Caption: Molecular structure of (S)-H₈-BINAP.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the structural elucidation of (S)-H₈-BINAP in solution. It provides detailed information about the connectivity of atoms, their chemical environment, and the overall molecular structure. For a molecule of this complexity, a suite of NMR experiments, including ¹H, ¹³C, and ³¹P NMR, is essential for unambiguous characterization.

Expertise & Experience: The Rationale for a Multi-Nuclear Approach

-

¹H NMR provides a map of all hydrogen atoms in the molecule. The integration of signals confirms the correct ratio of protons in different environments (aromatic vs. aliphatic), while coupling patterns reveal neighboring protons, helping to piece together the molecular fragments.

-

¹³C NMR complements the ¹H data by providing a signal for each unique carbon atom. This is crucial for confirming the total number of carbons and identifying the presence of the octahydro- and diphenylphosphino moieties.

-

³¹P NMR is indispensable for organophosphorus compounds. As phosphorus-31 is a 100% abundant, spin ½ nucleus, this experiment yields sharp, simple spectra. A single peak for (S)-H₈-BINAP is a strong indicator of purity and the presence of two equivalent phosphorus atoms, confirming the C₂-symmetry of the ligand. Its chemical shift is also highly sensitive to oxidation, making it an excellent tool for assessing the stability and purity of the phosphine ligand.

Data Presentation: Expected NMR Spectroscopic Data

While specific shifts can vary slightly based on solvent and concentration, the following table summarizes the expected data for (S)-H₈-BINAP dissolved in CDCl₃.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Structural Correlations |

| ³¹P | -10 to -20 ppm | Single peak confirms C₂-symmetry and purity (unoxidized phosphine). |

| ¹H | 7.0 - 7.8 ppm | Multiplets corresponding to the 20 protons of the four phenyl rings on phosphorus. |